molecular formula C7H16NNaO7S B022939 Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate CAS No. 105140-25-8

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

Cat. No. B022939
M. Wt: 282.27 g/mol
InChI Key: HDFHYUMCMKATHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate involves the reaction of dibromo-butanedione with water, methanol, and sodium sulfite, utilizing Strecker sulfonation. This process yields hydroxyl-bearing bis(sulfonates) and by-products like sodium 2,3,4-trihydroxy-1-sulfonate. However, the synthesis can be complicated, indicating the need for precise conditions to achieve the desired product (Tsivgoulis et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class often includes sodium coordination and hydrogen bonding, contributing to their ability to form complex structures. For example, the structure of diaqua[2,6-bis(2,6-diethyl-4-sulfonatophenyl)-3,5-dimethyl-2,6-diazoniaheptan-4-ido]sodium(I) illustrates a 'triple' internal salt with three positive and negative charge centers, showing the intricate balance of interactions that stabilize these molecules (Guo et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, often involving intramolecular transformations. For instance, electrochemical intramolecular amino- or oxysulfonylation of internal alkenes with sodium sulfinate allows for the efficient preparation of sulfonylated N-heterocycles and O-heterocycles, demonstrating the compounds' reactivity and potential for generating complex structures (Mou et al., 2023).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and melting point, are crucial for their application. For example, the hydrophilic sulfonate monomer 2,2-bis(hydroxymethyl) butyric propyl-3'-sodium sulfonate (DMBPS-Na) synthesized by sulfo-alkylation reaction exhibits high solubility in water, ethanol, and dimethylacetamide, with a melting point range of 85-90℃, highlighting its utility in various formulations (Deng, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules and stability under different conditions, are key to understanding the applications of these compounds. The synthesis of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates showcases the ability of these compounds to interact with lipoperoxide radicals, indicating their antioxidant potential and chemical reactivity (Oleynik et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds structurally related to Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate involves complex chemical routes that can influence their applications in various fields. For example, the synthesis of 1,3-dihydroxynaphthalene, which shares a similar complexity in its chemical structure, involves methods such as alkaline fusion and photocatalytic oxidation, highlighting the intricate chemistry and potential for modification in similar compounds (Zhang You-lan, 2005). This process showcases the possibility of employing eco-friendly and efficient methods in the synthesis of complex sulfonate compounds.

Applications in Corrosion Inhibition

Research into sulfamic acid as an alternative electrolyte for industrial cleaning and corrosion inhibition offers insights into the potential applications of related sulfonate compounds in protecting metal surfaces. Sulfamic acid solutions, noted for their environmentally friendly and less toxic nature, are effective in removing rusts and lime scales, suggesting that structurally similar sulfonates might also find applications in corrosion protection and as cleaning agents in industrial settings (C. Verma & M. Quraishi, 2022).

Pharmacological Activities

Compounds such as Sodium tanshinone IIA sulfonate (STS), derived from traditional Chinese medicine, demonstrate a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects, especially in the treatment of cardiovascular diseases. This highlights the potential for sodium sulfonate derivatives to be developed into therapeutic agents for various diseases, showcasing the diverse applications of these compounds in medicine (Zhong-Yan Zhou et al., 2019).

Energy Storage Applications

The research into sodium metal anodes and emerging solutions to dendrite growth in sodium-metal batteries (SMBs) points towards the application of sodium-based compounds in energy storage technologies. Understanding the electrochemical behavior of sodium and its compounds can lead to the development of safer and more efficient batteries, indicating the potential of sodium sulfonate derivatives in enhancing energy storage solutions (Byeongyong Lee et al., 2019).

properties

IUPAC Name

sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADYQRMWVBZEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

CAS RN

105140-25-8
Record name 105140-25-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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